三氮杂胞苷

描述

Triazavirin is a guanine nucleotide analog antiviral compound originally developed in Russia. It has shown efficacy against various strains of influenza, including Influenza A and B, and the H5N1 strain . Triazavirin has also been investigated for its potential to combat SARS-CoV-2, the virus responsible for COVID-19 .

科学研究应用

Triazavirin has a broad range of scientific research applications:

Chemistry: It is used as a model compound for studying nucleotide analogs and their interactions.

Biology: Triazavirin is used to study viral replication mechanisms and the effects of antiviral agents.

作用机制

- Its primary targets are RNA-containing viruses, including influenza A and B strains, as well as the H5N1 strain .

- Specifically, it interferes with RNA synthesis, disrupting the virus’s ability to replicate and propagate .

Target of Action

Mode of Action

Pharmacokinetics

生化分析

Biochemical Properties

Triazavirin plays a crucial role in biochemical reactions by inhibiting the synthesis of viral ribonucleic acid (RNA). It interacts with viral RNA-dependent RNA polymerase, preventing the replication of viral genomic fragments . This interaction is essential for its antiviral activity, as it disrupts the viral replication process. Additionally, Triazavirin has been shown to interact with various viral proteins, further inhibiting viral replication .

Cellular Effects

Triazavirin exerts significant effects on various types of cells and cellular processes. It has been observed to reduce viral load in lung tissue by threefold, as measured by polymerase chain reaction (PCR) analysis . Triazavirin influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This inhibition of viral replication helps in reducing the severity of viral infections and associated complications .

Molecular Mechanism

The molecular mechanism of Triazavirin involves its action as a guanosine nucleotide analog. It inhibits RNA synthesis by incorporating itself into the viral RNA, leading to premature termination of the RNA chain . This inhibition prevents the virus from replicating its genetic material, thereby halting the infection process. Triazavirin’s binding interactions with viral RNA-dependent RNA polymerase and other viral proteins are critical for its antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triazavirin have been observed to change over time. The drug has shown stability and efficacy in reducing viral load over a period of seven days . Long-term studies have indicated that Triazavirin maintains its antiviral activity without significant degradation, making it a reliable option for extended antiviral therapy . Additionally, no viral RNA was detected in the lungs of animals treated with Triazavirin, indicating its sustained effectiveness .

Dosage Effects in Animal Models

The effects of Triazavirin vary with different dosages in animal models. Studies have demonstrated that higher doses of Triazavirin result in more significant reductions in viral load . At very high doses, some toxic or adverse effects have been observed, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have also been noted, where a minimum effective dose is required to achieve antiviral activity .

Metabolic Pathways

Triazavirin is involved in several metabolic pathways, including its interaction with enzymes and cofactors that facilitate its antiviral activity. The drug undergoes metabolic transformations that enhance its bioavailability and effectiveness . These metabolic pathways are crucial for the drug’s pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

Triazavirin is transported and distributed within cells and tissues through various mechanisms. It has been shown to have a high volume of distribution, indicating its widespread distribution in the body . The drug interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . This distribution is essential for its antiviral activity, as it ensures that the drug reaches the sites of viral replication .

Subcellular Localization

The subcellular localization of Triazavirin plays a significant role in its activity and function. The drug is directed to specific compartments or organelles within the cell, where it exerts its antiviral effects . Post-translational modifications and targeting signals help in directing Triazavirin to these specific locations, enhancing its efficacy in inhibiting viral replication .

准备方法

The synthesis of Triazavirin involves several key steps. The primary synthetic route includes the alkylation of disodium 3-methylthio-1,2,4-triazolyl-5-diazonium salt with methyl iodide . Another method involves the use of α-nitroesters, such as nitroacetate, as synthetic equivalents of the C-C building block bearing the nitro group . Industrial production methods typically follow these synthetic routes, ensuring the compound’s purity and efficacy.

化学反应分析

Triazavirin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Triazavirin is unique compared to other antiviral compounds due to its broad-spectrum antiviral activity and low acute toxicity . Similar compounds include:

Ribavirin: Another guanine nucleotide analog used to treat various viral infections.

Favipiravir: A pyrazinecarboxamide derivative with antiviral properties.

Remdesivir: A nucleotide analog used to treat COVID-19.

Triazavirin stands out due to its efficacy against a wide range of viruses and its well-tolerated profile .

属性

Key on ui mechanism of action |

Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. |

|---|---|

CAS 编号 |

928659-17-0 |

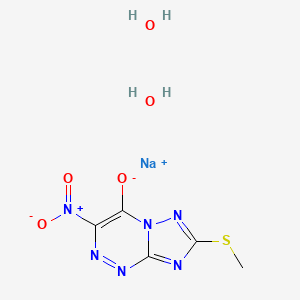

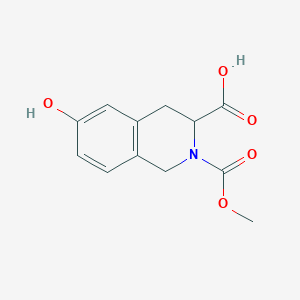

分子式 |

C5H6N6NaO4S |

分子量 |

269.20 g/mol |

IUPAC 名称 |

sodium;7-methylsulfanyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate;dihydrate |

InChI |

InChI=1S/C5H4N6O3S.Na.H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;/h1H3,(H,6,8,9);;1H2 |

InChI 键 |

XADHWMBJEDRDPD-UHFFFAOYSA-N |

SMILES |

CSC1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-].O.O.[Na+] |

规范 SMILES |

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.[Na] |

Pictograms |

Irritant |

同义词 |

triazavirin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action of Triazavirin?

A1: Triazavirin is a synthetic analogue of guanine and acts as a nucleoside analogue. While its exact mechanism is still under investigation, research suggests it acts as a viral RNA polymerase inhibitor, interfering with the replication of viral RNA. [, ]

Q2: How does Triazavirin's mechanism of action differ from neuraminidase inhibitors like Oseltamivir?

A2: Unlike neuraminidase inhibitors that target viral release, Triazavirin directly targets viral RNA synthesis, inhibiting the production of new viral particles within infected cells. [, ]

Q3: Which viruses have been shown to be susceptible to Triazavirin in experimental settings?

A3: Triazavirin has shown activity against a range of viruses in vitro and in vivo, including Influenza A and B viruses, Tick-borne Encephalitis Virus, West Nile Virus, Rift Valley Fever Virus, and Herpes viruses. [, , , ]

Q4: What is the molecular formula and weight of Triazavirin?

A4: Triazavirin has the molecular formula C5H4N6O3S and a molecular weight of 232.21 g/mol. [, ]

Q5: What are the key structural features of Triazavirin?

A5: Triazavirin features a triazolo[5,1-c][1,2,4]triazin-7-one core structure, a methylthio group, and a nitro group. These structural elements contribute to its physicochemical properties and biological activity. []

Q6: Is there information available on Triazavirin's material compatibility or catalytic properties?

A6: The provided research focuses on Triazavirin's antiviral activity and pharmacological profile. Information regarding material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in detail within these studies.

Q7: Have computational methods been used to study Triazavirin?

A7: Yes, computational studies like molecular docking have been employed to investigate Triazavirin's potential interactions with viral proteins, specifically in the context of SARS-CoV-2. [, , ]

Q8: Has the structure-activity relationship of Triazavirin and its analogues been investigated?

A8: While the provided research primarily focuses on Triazavirin itself, some studies delve into the synthetic approaches for Triazavirin and its analogues. [] Investigating the impact of structural modifications on antiviral activity, potency, and selectivity is crucial for developing potentially more effective derivatives.

Q9: What is known about the stability of Triazavirin under various conditions?

A9: One study analyzed the stability of a chitosan-coated liposomal formulation of Triazavirin, demonstrating extended colloidal stability for up to 3 months. [] This highlights the importance of formulation strategies in enhancing drug stability.

Q10: What is the bioavailability of Triazavirin?

A10: A study comparing the pharmacokinetics of Triazavirin, levofloxacin, and their conjugate in rats indicated that the conjugate exhibited higher relative bioavailability and a lower elimination rate compared to Triazavirin alone. [] This suggests the potential for improving Triazavirin's pharmacokinetic properties through targeted formulation strategies.

Q11: What in vitro models have been used to study Triazavirin's antiviral activity?

A11: Researchers have employed various cell lines, including MDCK, SKEV, and Vero cells, to assess Triazavirin's antiviral effects against influenza viruses, tick-borne encephalitis virus, and Chikungunya virus. [, , ]

Q12: What in vivo models have been used to study Triazavirin's efficacy?

A12: Studies have utilized albino mice to investigate Triazavirin's therapeutic efficacy against influenza A (H5N1), Forest-Spring Encephalitis, and to determine toxicity. [, , ] Syrian hamsters were used to evaluate its activity against SARS-CoV-2 infection. []

Q13: Have there been any clinical trials conducted with Triazavirin?

A13: Yes, several clinical trials have been conducted to evaluate Triazavirin's efficacy and safety in patients with influenza. [, , ] A clinical trial investigating its use in treating COVID-19 was registered in China. []

Q14: Are there known resistance mechanisms to Triazavirin?

A14: The provided research predominantly focuses on Triazavirin's efficacy and does not delve into specific resistance mechanisms. Investigating potential resistance development is crucial for any antiviral drug.

Q15: What preclinical studies have been conducted to evaluate the safety of Triazavirin?

A15: Studies in albino mice assessed the acute and chronic toxicity of Triazavirin, determining the maximum tolerable dose and evaluating its effects on hematological, biochemical, and immunological parameters. [, ]

Q16: What analytical methods have been used to characterize and quantify Triazavirin?

A16: High-performance liquid chromatography (HPLC) with various detection methods, including diode array detection, has been utilized to determine Triazavirin levels in pharmaceutical formulations and biological samples. [, ] Spectrophotometry has also been employed for its quantification in aqueous solutions. []

Q17: How does Triazavirin compare to other antiviral drugs like Oseltamivir or Ribavirin?

A17: Triazavirin, Oseltamivir, and Ribavirin are all antiviral drugs but have different mechanisms of action. Triazavirin directly targets viral RNA synthesis, while Oseltamivir inhibits viral release. [, ] Ribavirin, a nucleoside analogue like Triazavirin, has a broader spectrum of activity but is associated with more side effects. [, ] Clinical trials comparing Triazavirin to Oseltamivir in influenza treatment have shown generally comparable results, although some studies suggest potential advantages for Triazavirin in specific aspects like symptom relief. []

Q18: When was Triazavirin first developed and introduced as an antiviral drug?

A18: Triazavirin was developed in Russia and introduced to the pharmaceutical market in 2014 as an anti-influenza drug. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)

![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)

![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)

![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)